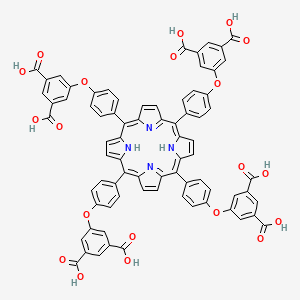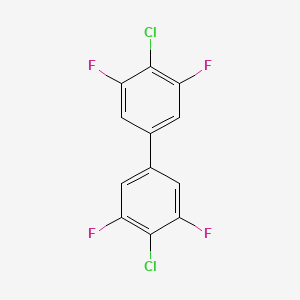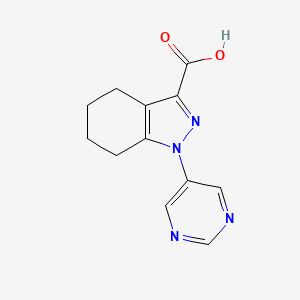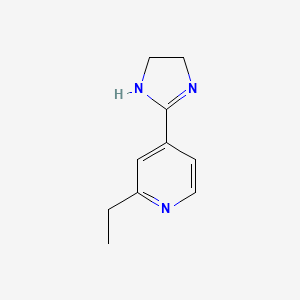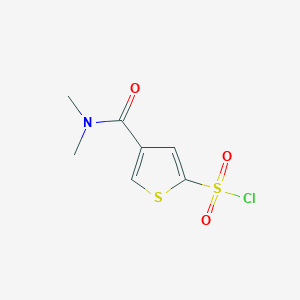
4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO3S2. This compound is known for its unique chemical structure, which includes a thiophene ring substituted with a dimethylcarbamoyl group and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production process is designed to be efficient and cost-effective while maintaining strict quality control standards .
化学反応の分析
Types of Reactions
4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
科学的研究の応用
4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride has several applications in scientific research, including:
作用機序
The mechanism of action of 4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, making it useful in enzyme inhibition studies and other biochemical applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
類似化合物との比較
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the dimethylcarbamoyl group and has different reactivity and applications.
4-(Methylcarbamoyl)thiophene-2-sulfonyl chloride: Similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group.
Uniqueness
4-(Dimethylcarbamoyl)thiophene-2-sulfonyl chloride is unique due to the presence of both the dimethylcarbamoyl and sulfonyl chloride groups, which confer distinct reactivity and make it a versatile reagent in organic synthesis and biochemical research .
特性
分子式 |
C7H8ClNO3S2 |
|---|---|
分子量 |
253.7 g/mol |
IUPAC名 |
4-(dimethylcarbamoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S2/c1-9(2)7(10)5-3-6(13-4-5)14(8,11)12/h3-4H,1-2H3 |
InChIキー |
GNYUOFMITSXDQG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CSC(=C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



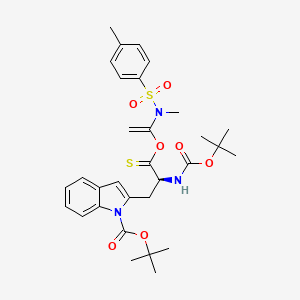
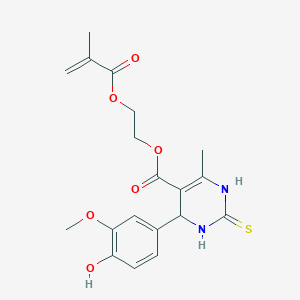
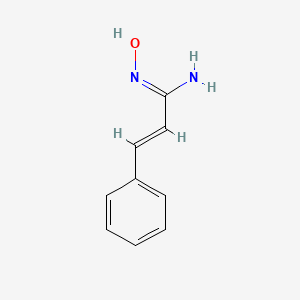

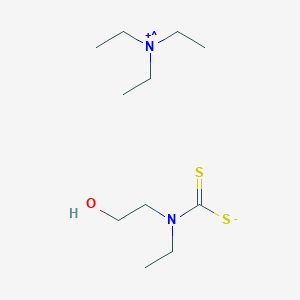
![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
